molecular formula C12H6F3NO2 B6390590 6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid CAS No. 1261933-27-0

6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6390590
CAS No.: 1261933-27-0
M. Wt: 253.18 g/mol
InChI Key: VTJKQKPIIYZMPO-UHFFFAOYSA-N
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Description

6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H6F3NO2 and a molecular weight of 253.18 g/mol . It is known for its unique structure, which includes a trifluorophenyl group attached to a pyridine ring, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process includes the preparation of organoboron reagents, which are then coupled with halogenated pyridine derivatives in the presence of palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and reactive compared to other similar compounds, enhancing its utility in various applications.

Properties

IUPAC Name

6-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO2/c13-7-3-8(14)11(9(15)4-7)10-2-1-6(5-16-10)12(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJKQKPIIYZMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687729
Record name 6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-27-0
Record name 6-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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